2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. A common method includes the reaction of 3,5-cyclohexanedione, 3-fluorobenzaldehyde, and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The mixture is refluxed for 2-3 hours and then cooled to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the multi-component reaction approach is scalable and can be adapted for larger-scale synthesis. The use of eco-friendly solvents and catalysts is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Scientific Research Applications
2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit tyrosine kinase receptors, which play a role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
Properties
Molecular Formula |
C20H11FN2O3 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-amino-4-(3-fluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H11FN2O3/c21-11-5-3-4-10(8-11)15-14(9-22)20(23)26-19-16(15)17(24)12-6-1-2-7-13(12)18(19)25/h1-8,15H,23H2 |
InChI Key |
HEEZZSPCTVPKOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC(=CC=C4)F)C#N)N |
Origin of Product |
United States |
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